Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
CAS No.:
Cat. No.: VC16589544
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O3 |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | (3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10)/t6-,8+/m1/s1 |
| Standard InChI Key | XVWIHKFHKZHQTM-SVRRBLITSA-N |
| Isomeric SMILES | C1C[C@@H]2[C@](C1)(CCO2)C(=O)O |
| Canonical SMILES | C1CC2C(C1)(CCO2)C(=O)O |
Introduction
Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a chiral, racemic organic compound featuring a cyclopentane-fused furan ring with a carboxylic acid functional group. This compound is part of a broader class of heterocyclic compounds, which are widely investigated for their potential applications in pharmaceuticals and material sciences due to their structural complexity and functional versatility.
Synthesis
The synthesis of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid typically involves:
-
Cyclization Reactions: Formation of the cyclopenta[b]furan core through intramolecular cyclization.
-
Functionalization: Introduction of the carboxylic acid group at the 3a-position using oxidation or carboxylation methods.
-
Racemization: Ensuring the formation of a racemic mixture through controlled reaction conditions.
Applications and Research Insights
4.2 Material Science
The unique stereochemistry and functional groups make it a candidate for designing advanced materials with specific optical or mechanical properties.
Comparative Data Table
| Property | rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| Functional Groups | Carboxylic acid |
| Stereochemistry | Racemic mixture |
| Application Areas | Pharmaceuticals, material science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume